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Dihydromonacolin L

Cat. No.: B1248907
CAS No.: 86827-77-2
M. Wt: 306.4 g/mol
InChI Key: AGNDLYBQPUJADV-VCWNUMGPSA-N
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Description

Contextualization within the Polyketide Family of Natural Products

Dihydromonacolin L belongs to a large and structurally diverse class of natural products known as polyketides. nih.gov Polyketides are synthesized by a variety of organisms, particularly fungi and bacteria, through the iterative condensation of small carboxylic acid units, a process catalyzed by large multifunctional enzymes called polyketide synthases (PKSs). nih.govresearchgate.net

The biosynthesis of this compound is a prime example of a highly reducing iterative type I PKS system. nih.govsjtu.edu.cn In this process, a single multidomain polypeptide, lovastatin (B1675250) nonaketide synthase (LNKS) encoded by the lovB gene, in conjunction with a separate trans-acting enoyl reductase (LovC), catalyzes a remarkable series of approximately 35 reactions. sjtu.edu.cnresearchgate.net This intricate enzymatic machinery assembles one acetyl-CoA starter unit and eight malonyl-CoA extender units to construct the characteristic decalin ring system and the polyketide backbone of this compound. nih.govuniprot.org

Table 1: Key Enzymes in this compound Biosynthesis
Enzyme/ProteinGeneFunctionReference
Lovastatin Nonaketide Synthase (LNKS)lovBIterative polyketide synthase that assembles the nonaketide backbone. sjtu.edu.cnresearchgate.net
Enoyl ReductaselovCActs in trans with LovB to facilitate reduction steps during polyketide chain elongation. sjtu.edu.cnresearchgate.net
ThioesteraselovGCatalyzes the release of the completed this compound acid from the LovB enzyme complex. uniprot.orgfrontiersin.orgnih.gov

This compound as a Precursor in Statin Biosynthesis Pathways

The significance of this compound is intrinsically linked to its role as a pivotal precursor in the biosynthesis of several statin drugs. sjtu.edu.cn

This compound is the first isolable intermediate in the biosynthetic pathway of lovastatin, a potent cholesterol-lowering agent produced by the filamentous fungus Aspergillus terreus. sjtu.edu.cnijpsonline.com Following its synthesis by the LovB-LovC enzymatic complex and release by the thioesterase LovG, this compound acid undergoes a series of oxidative modifications. uniprot.orgfrontiersin.orgnih.gov

A single cytochrome P450 monooxygenase, LovA, catalyzes two key oxidative steps. First, it introduces a double bond at the C4a,5 position to form monacolin L acid. Subsequently, LovA hydroxylates monacolin L acid at the C8 position to yield monacolin J acid. nih.govencyclopedia.pubencyclopedia.pub The pathway culminates with the attachment of a 2-methylbutyrate (B1264701) side chain, synthesized by another PKS (LovF), to monacolin J acid, a reaction catalyzed by the transesterase LovD to form lovastatin. uniprot.orguniprot.org

Lovastatin itself serves as a precursor for the semi-synthesis of simvastatin (B1681759), another widely prescribed statin drug. nih.govresearchgate.net The biosynthetic pathway leading to lovastatin, and therefore originating from this compound, provides the essential molecular scaffold for simvastatin production. researchgate.netresearchgate.net The process typically involves the hydrolysis of lovastatin to monacolin J acid, the same intermediate derived from this compound. nih.gov Subsequently, a different side chain, α-dimethylbutyryl, is chemically or enzymatically attached to monacolin J to produce simvastatin. nih.govuniprot.org Research efforts have focused on engineering microorganisms to produce simvastatin directly, a process that relies on the efficient production of the this compound-derived intermediate, monacolin J acid. nih.gov

Significance in Fungal Secondary Metabolism

This compound is a prominent example of a fungal secondary metabolite. frontiersin.orgencyclopedia.pub Secondary metabolites are compounds produced by organisms that are not essential for their primary growth and development but often confer ecological advantages. In fungi, these compounds exhibit a vast array of chemical structures and biological activities. nih.gov

The biosynthesis of this compound is orchestrated by a cluster of genes, the lovastatin biosynthetic gene cluster, in Aspergillus terreus. frontiersin.orgresearchgate.net This clustering of genes responsible for the synthesis of a particular secondary metabolite is a common feature in fungi. encyclopedia.pubencyclopedia.pubnih.gov The study of the this compound pathway has provided significant insights into the genetic and enzymatic machinery that fungi employ to produce complex polyketides. frontiersin.orgamazonaws.com Furthermore, the investigation of this pathway contributes to the broader understanding of how fungal secondary metabolism can be harnessed for the production of medicinally important compounds. ijpsonline.com

Historical Perspectives on its Discovery and Initial Characterization

The discovery of this compound is intertwined with the research into lovastatin biosynthesis. Lovastatin was first isolated from Aspergillus terreus in 1979. nih.gov Subsequent biosynthetic studies using labeled precursors indicated that lovastatin was a polyketide derived from acetate (B1210297) units. researchgate.netijpsonline.com These early investigations hypothesized the existence of intermediates, and through the characterization of lovastatin-blocked mutants of A. terreus, the biosynthetic pathway began to be elucidated. ijpsonline.com

The identification of the lovastatin gene cluster was a major breakthrough, allowing for the functional characterization of the enzymes involved. researchgate.net This led to the definitive identification of this compound as the product of the iterative PKS LovB and its partner protein LovC, and the first stable intermediate in the pathway. sjtu.edu.cnresearchgate.net Further research characterized the subsequent enzymatic steps, including the oxidative reactions catalyzed by LovA and the final acylation by LovD, solidifying the central role of this compound. nih.govuniprot.org

Scope and Research Objectives for this compound Investigations

Current and future research on this compound continues to be an active area of investigation with several key objectives:

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H30O3 B1248907 Dihydromonacolin L CAS No. 86827-77-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R,6R)-6-[2-[(1S,2S,4aR,6R,8aS)-2,6-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O3/c1-12-3-7-18-14(9-12)5-4-13(2)17(18)8-6-16-10-15(20)11-19(21)22-16/h4-5,12-18,20H,3,6-11H2,1-2H3/t12-,13+,14+,15-,16-,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNDLYBQPUJADV-VCWNUMGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C1)C=CC(C2CCC3CC(CC(=O)O3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H](C1)C=C[C@@H]([C@@H]2CC[C@@H]3C[C@H](CC(=O)O3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86827-77-2
Record name (4R,6R)-Tetrahydro-4-hydroxy-6-[2-[(1S,2S,4aR,6R,8aS)-1,2,4a,5,6,7,8,8a-octahydro-2,6-dimethyl-1-naphthalenyl]ethyl]-2H-pyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86827-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biosynthesis and Enzymology of Dihydromonacolin L

Producing Organisms and Strain Variation in Dihydromonacolin L Biosynthesis

The production of this compound is primarily associated with various fungal species. These microorganisms serve as natural bio-factories for this compound, which is a precursor to the medically significant statin, lovastatin (B1675250).

Fungal Bioproduction Systems

Several filamentous fungi are known producers of this compound as part of the lovastatin biosynthetic pathway. Among these, Aspergillus terreus is the most extensively studied and commercially utilized organism for lovastatin production. researchgate.netfrontiersin.orgasm.org Other fungi capable of synthesizing this compound include species from the genera Monascus, such as Monascus purpureus and Monascus ruber, as well as Penicillium citrinium and Pleurotus ostreatus. researchgate.netfrontiersin.orgfrontiersin.orgmdpi.com While these organisms produce this compound, the yields and metabolic profiles can vary significantly between species and even strains. For instance, Monascus purpureus is also known for producing a variety of pigments alongside monacolins. frontiersin.orgtandfonline.comnih.gov

Genetically Modified Strains and Heterologous Hosts for this compound Production

To enhance the production of this compound and its derivatives, researchers have turned to genetic engineering. This involves modifying the native producing strains or introducing the biosynthetic pathway into more tractable heterologous hosts.

In Aspergillus terreus, genetic modifications have focused on overexpressing key biosynthetic genes or regulatory elements to boost lovastatin yields, which inherently increases the flux through the this compound intermediate stage. mdpi.com

A significant advancement has been the reconstruction of the this compound biosynthetic pathway in heterologous hosts like Saccharomyces cerevisiae (baker's yeast) and other fungi such as Aspergillus niger. mdpi.comacs.orgnih.gov For example, expressing the necessary genes from A. terreus in S. cerevisiae has enabled the production of this compound and facilitated the study of the involved enzymes. nih.govnih.gov Similarly, introducing the genes lovB, lovC, and lovG into Aspergillus niger resulted in the successful synthesis of this compound. mdpi.com These approaches not only offer the potential for increased production but also provide a cleaner background for studying the biosynthesis and for producing specific intermediates like this compound.

Genetic Basis of this compound Biosynthesis

The synthesis of this compound is orchestrated by a set of genes organized in a biosynthetic gene cluster (BGC). Understanding this genetic blueprint is crucial for manipulating the production of this compound.

Biosynthetic Gene Cluster Analysis

In Aspergillus terreus, the genes responsible for lovastatin biosynthesis, including the formation of this compound, are located in a 64 kb gene cluster referred to as the lov cluster. researchgate.netmedcraveonline.comsci-hub.se This cluster contains 18 genes that encode the biosynthetic enzymes, regulatory proteins, transporters, and a resistance gene. researchgate.netsci-hub.se Similar gene clusters have been identified in other producing organisms, such as Xylaria grammica. acs.org The organization of these genes into a cluster facilitates their coordinated expression and regulation.

Identification and Characterization of Key Genes Involved

Several key genes within the lov cluster are directly responsible for the synthesis of this compound. The central gene is lovB, which encodes the lovastatin nonaketide synthase (LNKS), a large, iterative Type I polyketide synthase (PKS). researchgate.netnih.govresearchgate.net Another crucial gene is lovC, which encodes a trans-acting enoyl reductase. researchgate.netfrontiersin.orgresearchgate.net The product of lovC works in conjunction with LovB. researchgate.netnih.gov Additionally, the gene lovG encodes a thioesterase that is required to release the completed this compound acid from the LNKS. frontiersin.orguniprot.orgenzyme-database.orguniprot.org The expression of these biosynthetic genes is controlled by regulatory genes within the cluster, such as lovE, which encodes a GAL4-like transcriptional factor. mdpi.commedcraveonline.com

Enzymatic Cascade Leading to this compound

The biosynthesis of this compound is a multi-step enzymatic process that involves the iterative action of a large polyketide synthase and associated enzymes.

The process begins with the lovastatin nonaketide synthase (LNKS), encoded by the lovB gene. researchgate.netnih.gov This mega-enzyme iteratively condenses one molecule of acetyl-CoA and eight molecules of malonyl-CoA to assemble the polyketide backbone. uniprot.orguniprot.org The LNKS contains multiple catalytic domains, including a ketosynthase (KS), malonyl-CoA:acyl carrier protein transacylase (MAT), dehydratase (DH), methyltransferase (MT), ketoreductase (KR), and an acyl carrier protein (ACP) domain. researchgate.netnih.gov

A critical partner in this process is the enoyl reductase LovC. researchgate.netfrontiersin.orgnih.gov This enzyme acts in trans to the main LNKS and is essential for the correct reductive processing of the growing polyketide chain. researchgate.netnih.govnih.gov Without a functional LovC, the LNKS produces unstable pyrone compounds instead of this compound. researchgate.net

Once the nonaketide chain is fully assembled and processed on the LNKS, the thioesterase LovG catalyzes the hydrolytic release of the final product, this compound acid, from the ACP domain of LovB. frontiersin.orguniprot.orgenzyme-database.orguniprot.orgebi.ac.uk This release is a crucial step, as the LNKS itself lacks an intrinsic thioesterase domain for product release. enzyme-database.org The released this compound acid is then a substrate for subsequent oxidation reactions in the lovastatin pathway, catalyzed by the cytochrome P450 monooxygenase LovA, which converts it first to monacolin L and then to monacolin J. nih.govuniprot.orgebi.ac.uk

Table of Key Enzymes and Their Functions in this compound Biosynthesis

Enzyme NameGeneFunction
Lovastatin Nonaketide Synthase (LNKS)lovBIterative Type I polyketide synthase that assembles the nonaketide backbone of this compound from acetyl-CoA and malonyl-CoA. researchgate.netnih.gov
Enoyl ReductaselovCActs in conjunction with LovB to perform a crucial reduction step during polyketide chain elongation. researchgate.netfrontiersin.orgnih.gov
ThioesteraselovGCatalyzes the release of the completed this compound acid from the LovB synthase. frontiersin.orguniprot.orgenzyme-database.orguniprot.org
This compound monooxygenaselovAA cytochrome P450 enzyme that oxidizes this compound to monacolin L and subsequently to monacolin J. nih.govuniprot.orgebi.ac.uk

Role of Lovastatin Nonaketide Synthase (LovB/LNKS)

The central enzyme responsible for synthesizing the nonaketide backbone of this compound is the Lovastatin Nonaketide Synthase (LovB), also referred to as LNKS. researchgate.netresearchgate.net This megasynthase catalyzes the condensation of one acetyl-CoA starter unit with eight malonyl-CoA extender units to assemble the polyketide chain. uniprot.orguniprot.org The entire synthesis of this compound involves approximately 35 distinct catalytic reactions orchestrated by the domains within LovB, in partnership with an auxiliary enzyme, LovC. sjtu.edu.cnresearchgate.net

LovB functions as a highly reducing iterative polyketide synthase (HR-iPKS). Unlike modular PKSs that possess a separate module for each extension cycle, iterative PKSs like LovB use a single set of catalytic domains multiple times to construct the entire polyketide chain. The programming of LovB dictates the precise sequence of condensation, reduction, and dehydration steps across eight iterative cycles.

Structural studies have revealed that LovB is a large, X-shaped homodimer. sjtu.edu.cnrcsb.org This architecture creates a complex catalytic environment where the growing polyketide chain, tethered to an acyl carrier protein (ACP) domain, is passed between different catalytic domains in a predetermined order. The iterative yet programmed nature of LovB ensures the correct chain length, methylation pattern, and degree of reduction are achieved before the cyclization that forms the characteristic decalin ring system of this compound.

The catalytic competency of LovB is critically dependent on its interaction with the enoyl reductase, LovC. Cryo-electron microscopy has shown that the LovB homodimer provides a docking platform for two molecules of LovC. sjtu.edu.cn LovC binds laterally to the malonyl-acetyl transferase (MAT) domain of each LovB monomer. rcsb.orgebi.ac.uk This interaction is not merely structural; it completes the formation of two L-shaped catalytic chambers within the LovB-LovC complex. sjtu.edu.cnebi.ac.uk These enclosed chambers are essential for the correct processing of the polyketide intermediates. The integrity of the LovB-LovC interface has been confirmed through mutational analysis to be indispensable for the production of this compound. sjtu.edu.cn

Enzyme Gene Function in this compound Biosynthesis Organism
Lovastatin Nonaketide Synthase (LNKS)lovBIteratively synthesizes the nonaketide backbone from acetyl-CoA and malonyl-CoA. researchgate.netresearchgate.netAspergillus terreus
Enoyl ReductaselovCProvides trans-acting enoyl reduction activity necessary for proper chain assembly. sjtu.edu.cnresearchgate.netAspergillus terreus
ThioesteraselovGCatalyzes the hydrolytic release of the completed this compound chain from LovB. uniprot.orgebi.ac.ukAspergillus terreus

Function of Enoylreductase (LovC)

LovC is a discrete, single-domain enzyme that functions as an enoyl reductase. It is essential for the biosynthesis of this compound, working in concert with the LovB megasynthase. researchgate.net

LovB contains a set of domains for the full reduction of keto groups, including a ketoreductase (KR) and a dehydratase (DH) domain. However, it lacks a functional enoyl reductase (ER) domain for one of the required reduction steps. This function is supplied in trans by LovC. sjtu.edu.cnresearchgate.net During specific cycles of polyketide chain elongation, the LovC enzyme provides the necessary enoyl reduction. In the absence of LovC, the biosynthetic pathway is altered, and LovB is known to produce aberrant pyrone-containing products instead of this compound. researchgate.net

The activity of LovC is crucial for the correct assembly and stereochemistry of the final product. The reduction of a specific carbon-carbon double bond in the growing polyketide chain is a key step that sets up the substrate for the subsequent intramolecular Diels-Alder cyclization, a reaction catalyzed by LovB itself. researchgate.net This enzymatic cyclization is highly stereoselective, yielding the specific endo diastereomer with the same stereochemistry found in the naturally occurring this compound. researchgate.net The timely action of LovC ensures that the correct linear polyene intermediate is formed, which can then be properly folded within the synthase's catalytic cleft to undergo this crucial cyclization and form the molecule's signature bicyclic decalin core.

Thioesterase Activity and this compound Release (LovG)

Once the synthesis and cyclization of the nonaketide are complete, the this compound molecule remains covalently attached to the acyl carrier protein (ACP) domain of LovB via a thioester bond. researchgate.net The release of the final product requires the action of a dedicated thioesterase, encoded by the lovG gene. uniprot.orgebi.ac.uk

Mechanism of Product Cleavage

The synthesis of this compound acid occurs while the molecule is covalently attached to the acyl-carrier protein (ACP) domain of the lovastatin nonaketide synthase (LovB). genome.jpqmul.ac.uk Unlike many other polyketide synthases, LovB does not possess an intrinsic thioesterase (TE) domain for product release. genome.jpqmul.ac.uk Consequently, the cleavage of the completed nonaketide chain requires a dedicated, discrete enzyme.

This crucial hydrolytic release is catalyzed by a specific thioesterase named LovG. nih.govuniprot.orgnih.gov LovG functions as a hydrolase, acting on the thioester bond that tethers the this compound molecule to the phosphopantetheinyl arm of the LovB-ACP domain. genome.jpnih.gov The reaction involves the addition of a water molecule, which cleaves the bond and releases this compound in its free acid form, regenerating the holo-ACP of LovB for the next round of synthesis. genome.jpqmul.ac.uk The enzymatic reaction is summarized in the table below.

Enzyme EC Number Substrate Product Function
LovG3.1.2.31This compound-[LovB-ACP]This compound acid + Holo-[LovB-ACP]Catalyzes the hydrolytic release of the completed polyketide chain from the synthase. genome.jpqmul.ac.uk

Precursor Integration: Acetyl-CoA and Malonyl-CoA Utilization

The carbon skeleton of this compound is constructed from simple acetate (B1210297) units, derived from the central metabolic precursors acetyl-CoA and malonyl-CoA. researchgate.netontosight.ai The assembly is a highly programmed iterative process catalyzed by the LovB/LovC enzyme complex. nih.govnih.gov

The biosynthesis initiates with a single starter unit of acetyl-CoA, followed by the sequential addition of eight extender units of malonyl-CoA. researchgate.netuniprot.orguniprot.org The LovB synthase contains a malonyl-CoA:ACP acyltransferase (MAT) domain which loads the malonyl-CoA units onto the ACP domain. nih.gov The initial acetyl-CoA starter unit is formed by the decarboxylation of a malonyl-CoA molecule loaded onto the synthase. nih.gov

Each of the eight subsequent chain-extension steps involves a Claisen condensation reaction between the growing polyketide chain and a new malonyl-CoA unit. sips.org.in The use of malonyl-CoA as the extender unit is energetically favorable, as the decarboxylation of malonyl-CoA during the condensation step helps to drive the reaction forward. sips.org.in The entire process, involving approximately 35 distinct enzymatic reactions for a single molecule of this compound, is catalyzed iteratively by the domains within LovB and its partner enzyme, LovC. researchgate.netnih.gov

Precursor Number of Molecules Role
Acetyl-CoA1Starter unit for polyketide chain synthesis. uniprot.orguniprot.org
Malonyl-CoA8Extender units for the elongation of the polyketide chain. uniprot.orguniprot.org

Post-Dihydromonacolin L Enzymatic Transformations

Following its synthesis and release from the LovB synthase, this compound acid is not the final product but rather a key intermediate that undergoes further enzymatic modifications to produce other bioactive monacolins. nih.gov

Oxidation Pathways Catalyzed by Cytochrome P450 Monooxygenases (LovA)

A single, versatile cytochrome P450 enzyme, LovA, is responsible for catalyzing two crucial, sequential oxidation reactions that transform this compound. researchgate.netnih.gov LovA acts on this compound acid, converting it first to monacolin L acid and subsequently to monacolin J acid. uniprot.orgebi.ac.uk These reactions require molecular oxygen and an NADPH-dependent cytochrome P450 reductase to transfer electrons. uniprot.orgenzyme-database.org Research has shown that LovA exhibits a strong substrate preference for the open-chain acid form of its substrates over the lactone form. researchgate.net

Conversion to Monacolin L

The first oxidative transformation catalyzed by LovA is the conversion of this compound acid into monacolin L acid. nih.govnih.gov This reaction introduces a critical double bond at the C4a-C5 position within the decalin ring system of the molecule. nih.gov The proposed mechanism for this transformation involves two steps: an initial hydroxylation of this compound acid at the C-3 position to yield a 3α-hydroxy-3,5-dihydromonacolin L acid intermediate. enzyme-database.org This intermediate is unstable and is believed to undergo spontaneous dehydration (loss of a water molecule) to form the more stable, conjugated diene system characteristic of monacolin L acid. enzyme-database.org

Subsequent Conversion to Monacolin J

After the formation of monacolin L acid, the same LovA enzyme catalyzes a second, distinct oxidation event. nih.govresearchgate.net This reaction is a regio- and stereospecific hydroxylation of monacolin L acid at the C-8 position of the hexahydronaphthalene (B12109599) core. researchgate.netnih.govebi.ac.uk The product of this hydroxylation is monacolin J acid. nih.gov Independent studies on the fungus Monascus ruber also confirmed that monacolin L is the direct precursor of monacolin J, a conversion mediated by a NADPH-dependent monooxygenase that is sensitive to typical cytochrome P450 inhibitors. ebi.ac.uknih.govebi.ac.uk This two-step, single-enzyme oxidation cascade efficiently converts the initial this compound into the more functionalized monacolin J, a key precursor for other complex statins. nih.govnih.gov

Enzyme EC Number Substrate Intermediate Product Reaction Type
LovA1.14.14.124This compound acid3α-hydroxy-3,5-dihydromonacolin L acidMonacolin L acidHydroxylation followed by spontaneous dehydration. enzyme-database.org
LovA1.14.14.125Monacolin L acid-Monacolin J acidRegio- and stereospecific hydroxylation. researchgate.netnih.gov
Regio- and Stereospecificity of Hydroxylations

The hydroxylation of this compound acid is a critical step in the biosynthetic pathway of lovastatin, converting the initial polyketide product into more advanced intermediates. researchgate.netresearchgate.net This process is primarily catalyzed by a single, highly specific enzyme, LovA, which is a cytochrome P450 monooxygenase. researchgate.netsci-hub.se LovA performs two sequential oxidative reactions, demonstrating remarkable regio- and stereospecificity. researchgate.netnih.gov

The first reaction catalyzed by LovA is the conversion of this compound acid to monacolin L acid. researchgate.netnih.govuniprot.org This step introduces a double bond at the C4a,5 position of the decalin ring system. researchgate.net Subsequently, LovA catalyzes a second hydroxylation, converting monacolin L acid into monacolin J acid. researchgate.netnih.govuniprot.org This second reaction involves the regio- and stereo-specific hydroxylation at the C8 position of the monacolin L acid structure. researchgate.netnih.gov The ability of a single enzyme, LovA, to perform both of these distinct oxidative modifications underscores its catalytic versatility and precision in the lovastatin pathway. researchgate.netnih.gov

In some related fungal species, such as Monascus ruber, a different hydroxylation has been observed, where this compound is converted to 3α-hydroxy-3,5-dihydromonacolin L by a cell-free extract in the presence of molecular oxygen. ebi.ac.uk

Table 1: Regio- and Stereospecific Hydroxylations of this compound and its Derivatives

EnzymeSubstrateProductType of Reaction
LovA (Cytochrome P450)This compound acidMonacolin L acidOxidation
LovA (Cytochrome P450)Monacolin L acidMonacolin J acidRegio- and stereospecific hydroxylation at C8
Monascus ruber cell-free extract4a,5-Dihydromonacolin L3α-hydroxy-3,5-dihydromonacolin LHydroxylation

Other Tailoring Enzyme Activities Associated with this compound Derivatives

Beyond hydroxylation, several other tailoring enzymes are crucial for the maturation of this compound derivatives. A key initial step is the release of this compound acid from the lovastatin nonaketide synthase (LovB). This is accomplished by a specific thioesterase, LovG, which catalyzes the hydrolytic cleavage of the thioester bond, freeing the completed polyketide chain from the synthase complex. sci-hub.seuniprot.orguniprot.org

Following the LovA-catalyzed conversion of this compound acid to monacolin J acid, further tailoring occurs to produce the final product, lovastatin. uniprot.org This involves the synthesis and attachment of a 2-methylbutyrate (B1264701) side chain. The synthesis of this side chain is performed by the lovastatin diketide synthase (LDKS), encoded by the lovF gene. researchgate.netbionity.comuniprot.org LovF synthesizes an α-S-methylbutyryl thioester from one acetyl-CoA and one malonyl-CoA. bionity.comuniprot.org

The final step in the biosynthesis of lovastatin is the attachment of this side chain to the C8 hydroxyl group of monacolin J acid. researchgate.netnewdrugapprovals.org This reaction is catalyzed by a transesterase enzyme, LovD. uniprot.orgbionity.com LovD facilitates the acyl transfer from the LovF-bound 2-methylbutyrate to monacolin J, forming the ester linkage and completing the synthesis of lovastatin. bionity.comuniprot.orgnewdrugapprovals.org LovD has been shown to have broad substrate specificity, capable of transferring acyl groups from various thioesters to monacolin J. bionity.comuniprot.org

Table 2: Other Tailoring Enzymes in the Biosynthesis of this compound Derivatives

EnzymeGeneFunctionSubstrate(s)Product
ThioesteraselovGReleases the polyketide from the synthaseThis compound-LovB complexThis compound acid
Lovastatin Diketide Synthase (LDKS)lovFSynthesizes the side chainAcetyl-CoA, Malonyl-CoAα-S-methylbutyryl thioester
TransesteraselovDAttaches the side chain to monacolin JMonacolin J acid, α-S-methylbutyryl thioesterLovastatin

Microbial Production and Bioprocess Engineering of Dihydromonacolin L

Fermentation Strategies for Dihydromonacolin L and Precursor Production

The industrial production of lovastatin (B1675250), and by extension its precursors like this compound, has historically been achieved through fermentation processes using high-yielding strains of Aspergillus terreus and species of Monascus. sci-hub.seijpsonline.com Both submerged fermentation and solid-state fermentation have been developed as viable production systems. researchgate.net

Submerged fermentation (SmF) is a widely employed method for the large-scale commercial production of lovastatin. researchgate.net In this technique, the microorganism is grown in a liquid nutrient broth within a bioreactor. This approach allows for precise control over process parameters such as temperature, pH, and aeration, which are crucial for efficient metabolite production. hilarispublisher.com Studies on Aspergillus terreus have shown that morphological characteristics in SmF, such as the formation of pellets versus filamentous growth, can significantly impact the final product titer, with pelleted growth sometimes yielding higher amounts of lovastatin. nih.gov

Solid-state fermentation (SSF) presents an alternative to SmF and has gained considerable attention for producing secondary metabolites. e3journals.orgnih.gov SSF involves cultivating microorganisms on a solid substrate with low moisture content. This method often utilizes economical agricultural residues like wheat bran or rice bran as substrates. e3journals.org Advantages of SSF include potentially higher product yields and stability, lower energy consumption, and reduced downstream processing requirements compared to SmF. nih.govsemanticscholar.org Research has indicated that the higher lovastatin production observed in SSF with Aspergillus terreus is linked to more intense transcription of key biosynthetic genes, including those responsible for the pathway leading to this compound. sci-hub.se

Standard batch fermentation, where all nutrients are supplied at the beginning of the process, is a common mode of operation. nih.govmicrobenotes.com However, for secondary metabolites like lovastatin, whose synthesis can be subject to feedback inhibition, fed-batch and continuous culture strategies are often superior. nih.govsemanticscholar.org

A continuous culture involves the constant addition of fresh medium and simultaneous removal of used broth, maintaining a steady state. microbenotes.cominfors-ht.com A variation, semi-continuous culture with biomass retention, has been successfully applied to lovastatin production. This method sustains the producing fungus while preventing excessive biomass growth by limiting the nitrogen supply, thereby maintaining the desired pelleted morphology favorable for synthesis. semanticscholar.org

Optimization of Bioprocess Parameters

The yield of microbial metabolites is profoundly influenced by the composition of the culture medium and the physical environment of the fermentation. mdpi.commdpi.com Optimizing these bioprocess parameters is a critical step in maximizing the production of this compound and its derivatives. alliedacademies.org

The choice of carbon and nitrogen sources is a governing factor for lovastatin yield. e3journals.org The medium composition must be carefully balanced, as studies have shown that having excess carbon with a limiting nitrogen source can improve productivity. semanticscholar.org

Carbon Sources : Various carbon sources, including glucose, lactose, and glycerol, have been utilized. e3journals.org While glucose is a common choice, high concentrations can inhibit production and promote the formation of by-products. e3journals.org In fed-batch strategies, maltodextrin (B1146171) has been used effectively as a carbon feed. ijpsonline.com

Nitrogen Sources : The type of nitrogen source significantly impacts metabolite synthesis. Ammonium (B1175870) salts have been observed to result in poor lovastatin yields. sci-hub.se Consequently, industrial fermentation media often use complex organic nitrogen sources such as soybean meal and corn steep liquor. sci-hub.seijpsonline.com

Precursors and Inducers : The addition of precursors can also enhance yield. For instance, sodium acetate (B1210297) supplementation can trigger better yields by acting as a direct precursor for the polyketide synthesis pathway. e3journals.org

Component CategoryNutrient ExampleObservation/Optimal ConditionSource(s)
Carbon Source Glucose, LactoseGood source at low concentrations; high concentration can decrease titer. e3journals.org
GlycerolWidely used as a carbon source. e3journals.org
MaltodextrinUsed as a carbon source in effective repeated fed-batch processes. ijpsonline.com
Nitrogen Source Ammonium SaltsAssociated with very poor yields of lovastatin. sci-hub.se
Soybean MealA preferred protein source in industrial-type fermentation media. sci-hub.se
Corn Steep LiquorUsed as a nitrogen feed in high-yield fed-batch processes. ijpsonline.com
Precursor Sodium AcetateSupplementation can trigger better yield by acting as a precursor. e3journals.org

Maintaining optimal physical conditions within the bioreactor is essential for microbial growth and production. hilarispublisher.com

Temperature : The ideal temperature for lovastatin production by Aspergillus terreus is typically in the range of 28°C to 30°C. e3journals.orgnih.gov In some fermentation strategies, particularly with Monascus, varying the temperature between growth and production phases can enhance the final yield of secondary metabolites. fspublishers.org

pH : The pH of the culture medium has a significant effect on enzyme activity and metabolite production. mdpi.com For A. terreus fermentations, the pH is generally controlled within a slightly acidic range of 5.0 to 6.3. e3journals.orgnih.gov

Aeration Rate : Oxygen supply is a critical parameter. The biosynthesis of this compound and its subsequent oxidations are oxygen-dependent reactions. ebi.ac.uk Dissolved oxygen levels are often controlled, for example, at 40% of air saturation. nih.gov Both insufficient and excessive aeration have been shown to reduce lovastatin titers. ijpsonline.com In some cases, a constant and relatively high aeration rate during the production phase (idiophase) has proven beneficial. nih.gov

ParameterOptimal Range/ConditionObservationSource(s)
Temperature 28°C - 30°CBest suited temperature range for lovastatin production. e3journals.orgnih.gov
pH 5.0 - 6.3Optimal pH range for A. terreus fermentation. e3journals.orgnih.gov
Aeration/Dissolved O2 Controlled at ~40% air saturationBoth limitation and excess of oxygen can reduce product titers. ijpsonline.comnih.gov

Inoculum Preparation and Development

The successful production of this compound via fermentation is critically dependent on the preparation and development of a high-quality inoculum. The primary goal of inoculum development is to provide a healthy, active, and pure microbial population in a sufficient quantity to initiate the main production phase with a minimal lag time. farabi.university The process typically begins with the revival of a stock culture, often preserved on an agar (B569324) slant, which is then used to inoculate a series of progressively larger cultures.

For fungal producers like Monascus species, inoculum preparation often starts with generating a spore suspension. nih.govmdpi.com Spores are cultivated on a suitable solid medium, such as potato dextrose agar, for several days at a controlled temperature (e.g., 25-30°C) until sufficient sporulation occurs. nih.govmdpi.com The mature spores are then harvested from the mycelial surface using sterile distilled water. nih.gov The concentration of spores in the resulting suspension is quantified, often using a hemacytometer, and adjusted to a specific density (e.g., 10⁶ CFU/ml) to ensure consistency between batches. frontiersin.org

This spore suspension is then used to inoculate a liquid seed culture medium. The composition of this medium is designed to promote rapid and healthy vegetative growth. A typical seed culture medium might contain glucose, peptone, ammonium phosphate, and various mineral salts. mdpi.com The culture is incubated on a shaker to ensure adequate aeration and nutrient distribution at a specific temperature (e.g., 30°C) for a defined period (e.g., 30 hours). mdpi.com The resulting seed liquid, characterized by a high density of active mycelia, is then transferred to the main production fermenter at an optimized volume, often between 10-13% (v/v or v/w) of the production medium. mdpi.comfrontiersin.org Maintaining the inoculum in a highly active metabolic state is crucial for minimizing the lag phase and ensuring the retention of its product-forming capabilities. farabi.university

Metabolic Footprinting and Flux Analysis for Enhanced Yield

To enhance the yield of this compound, researchers employ advanced analytical techniques like metabolic footprinting and metabolic flux analysis (MFA). These systems biology tools provide a detailed snapshot of the cell's physiological state, helping to identify metabolic bottlenecks and guide rational engineering strategies. researchgate.netnih.gov

Metabolic footprinting involves the comprehensive analysis of extracellular metabolites in the culture medium to understand what the microorganism consumes and secretes over time. researchgate.netdbkgroup.org This technique provides a non-invasive way to monitor the metabolic state of the culture, as the "footprint" left by the cells in the medium reflects their intracellular metabolic activities. researchgate.net By measuring the dynamic changes in nutrients, byproducts, and intermediates, researchers can infer the activity of major metabolic pathways. For instance, in the context of monacolin production, a strong glycolytic flux pattern and the utilization of tricarboxylic acid (TCA) cycle intermediates have been observed to correlate with enhanced product synthesis. researchgate.net This approach can distinguish between different physiological states and identify conditions that favor the production of the desired compound. researchgate.net

Metabolic Flux Analysis (MFA) is a powerful computational method used to quantify the rates (fluxes) of intracellular metabolic reactions. nih.govfrontiersin.org By creating a stoichiometric model of the organism's metabolic network and applying mass balance principles, MFA can map the flow of carbon from primary substrates through the intricate web of biochemical pathways to the final products, including this compound. frontiersin.orgigem.org A particularly robust method is ¹³C-Metabolic Flux Analysis (¹³C-MFA), which uses stable isotope-labeled substrates (like ¹³C-glucose). nih.gov The isotopic labeling patterns in key metabolites (often proteinogenic amino acids) are measured, and this data is used to calculate a precise, high-resolution flux map of the central carbon metabolism. frontiersin.orgnih.gov This allows for the identification of specific enzymatic steps that are rate-limiting (bottlenecks) or branch points where valuable precursor molecules are diverted to competing pathways, thereby providing clear targets for genetic engineering to redirect metabolic flux towards this compound synthesis. nih.gov

Genetic Engineering and Metabolic Engineering for Production Enhancement

Pathway Reconstruction in Heterologous Production Hosts (e.g., Saccharomyces cerevisiae)

The transfer and functional expression of the this compound biosynthetic pathway into a heterologous host, such as the yeast Saccharomyces cerevisiae, represents a cornerstone of modern metabolic engineering efforts. google.comnih.gov S. cerevisiae is a well-characterized and genetically tractable organism, making it an attractive "cell factory" for producing complex natural products. escholarship.org

The biosynthesis of this compound in its native producer, Aspergillus terreus, is initiated by a large, multi-domain polyketide synthase (PKS) encoded by the lovB gene, which works in concert with a trans-acting enoyl reductase encoded by lovC. researchgate.netresearchgate.net The completed polyketide chain is then released from the PKS by a thioesterase, LovG, to yield this compound. researchgate.netnih.gov

Researchers have successfully reconstructed this initial part of the pathway in S. cerevisiae by introducing the heterologous genes for LovB, LovC, and LovG. google.com In one notable example, expressing these three enzymes from separate episomal vectors in S. cerevisiae strain BJ5464-NpgA resulted in the production of this compound acid at a titer of approximately 35 mg/L. google.com Further pathway reconstruction often includes the subsequent enzyme, LovA, a cytochrome P450 monooxygenase that converts this compound acid into downstream intermediates like monacolin J acid. ebi.ac.ukresearchgate.net The successful reconstitution of this complex fungal pathway in yeast demonstrates the feasibility of using microbial chassis for statin precursor production and opens avenues for further optimization using the extensive synthetic biology toolkit available for yeast. nih.govescholarship.org

Gene Overexpression and Gene Dosage Optimization

A primary strategy to increase the production of this compound and its derivatives is the targeted overexpression of key genes within the biosynthetic cluster. By increasing the cellular concentration of rate-limiting enzymes, metabolic flux can be pushed more efficiently towards the final product.

Several genes in the monacolin biosynthetic pathway have been identified as effective targets for overexpression:

Transcriptional Activators: Genes encoding pathway-specific transcription factors are prime targets. In Monascus pilosus, overexpressing the activator mokH led to a 1.7-fold increase in monacolin K production. acs.org Similarly, in Aspergillus terreus, overexpressing the positive regulatory factor lovE resulted in significantly higher lovastatin titers, with one mutant reaching 1512 mg/L, an 82% increase over the parent strain. mdpi.comnih.gov

Biosynthetic Enzymes: Directly overexpressing enzymes involved in the core synthesis is also effective. Overexpression of the dehydrogenase gene mokE in Monascus purpureus resulted in a 2.5-fold increase in monacolin K production. mdpi.com

Efflux Pumps: Increasing the expression of genes that export the final product can alleviate feedback inhibition and toxicity. Overexpressing the efflux pump gene mokI in Monascus has been shown to boost production. mdpi.com

Beyond simply overexpressing a single gene, optimizing the relative expression levels, or "gene dosage," of multiple pathway components is crucial. For instance, in the heterologous production of statin precursors in S. cerevisiae, the conversion of this compound acid to monacolin J acid was improved from 60% to 90% by carefully tuning the copy number of the P450 enzyme gene, lovA. nih.govescholarship.org This highlights that achieving a balanced pathway, where no single enzyme becomes a severe bottleneck, is essential for maximizing yield.

Gene OverexpressedHost OrganismReported Production IncreaseReference(s)
lovE (regulator)Aspergillus terreus82% mdpi.comnih.gov
mokH (regulator)Monascus pilosus1.7-fold acs.org
mokE (dehydrogenase)Monascus purpureus2.5-fold mdpi.com
mokC (synthase related)Monascus purpureus234.3% mdpi.com
mokD (synthase related)Monascus purpureus220.8% mdpi.com

CRISPR-Cas9 and Other Genome-Editing Tools for Pathway Engineering

The advent of precise genome-editing tools, particularly the CRISPR-Cas9 system, has revolutionized metabolic engineering for the production of compounds like this compound. nih.gov CRISPR-Cas9 allows for targeted, efficient, and programmable modifications to an organism's genome, enabling complex pathway engineering strategies that were previously difficult to achieve. nih.govresearchgate.net

In the context of this compound production, CRISPR-Cas9 is used for several key applications:

High-Efficiency Gene Integration: When reconstructing the biosynthetic pathway in heterologous hosts like Saccharomyces cerevisiae or Pichia pastoris, CRISPR-Cas9 facilitates the precise and stable integration of the necessary genes (lovB, lovC, lovG, etc.) into specific, well-characterized loci within the host genome. researchgate.netdntb.gov.ua This approach avoids the instability associated with plasmids and allows for the creation of robust production strains. acs.org

Multiplex Genome Editing: CRISPR technology enables the simultaneous editing of multiple genes. nih.gov This is invaluable for complex pathway optimization, allowing engineers to simultaneously knock out competing pathways that drain precursors, upregulate essential native genes, and integrate the heterologous pathway genes in a single step.

Transcriptional Regulation (CRISPRi/CRISPRa): A modified, catalytically inactive version of Cas9 (dCas9) can be used to control gene expression without altering the DNA sequence. nih.gov By fusing dCas9 to repressor or activator domains, engineers can precisely tune the expression levels of pathway genes, helping to balance metabolic flux and overcome enzymatic bottlenecks. This offers a sophisticated method for the gene dosage optimization described previously.

These tools provide a powerful platform for systematically redesigning the host's metabolism to support the efficient synthesis of complex polyketides. chalmers.se

Overcoming Enzymatic Bottlenecks and Redox Imbalance

Maximizing the production of this compound requires identifying and alleviating constraints within the biosynthetic pathway and the host's central metabolism. Two major challenges are enzymatic bottlenecks and redox imbalance.

Enzymatic Bottlenecks: A bottleneck occurs when one enzyme in a pathway operates significantly slower than others, causing a build-up of its substrate and starving subsequent enzymes. In the lovastatin pathway, the cytochrome P450 monooxygenase, LovA, is a well-documented bottleneck. ebi.ac.ukresearchgate.net This single enzyme is responsible for two sequential oxidation reactions: the conversion of this compound acid to monacolin L acid, and then to monacolin J acid. researchgate.net The complex nature of P450 enzymes and their reliance on a partner reductase for electrons can make them inefficient, especially when expressed in a heterologous host. researchgate.net Engineering efforts focus on improving LovA function through codon optimization for the chosen host, N-terminal peptide modifications, or by ensuring an ample supply of its cytochrome P450 reductase partner. ebi.ac.uk

Strategies for Improving Product Export

One of the primary resistance mechanisms in lovastatin-producing fungi involves the active transport of the compound out of the cell. sci-hub.se This is frequently accomplished by transporters belonging to the Major Facilitator Superfamily (MFS). sci-hub.se These membrane proteins act as pumps, expelling the metabolite into the fermentation medium. Enhancing the expression or efficiency of these transporters is a key strategy for improving product yield.

Genetic engineering approaches can be employed to overexpress the native MFS transporter genes associated with the lovastatin biosynthetic cluster. By placing these transporter genes under the control of strong, constitutive promoters, the cell's capacity to export the polyketide products can be significantly increased. This prevents feedback inhibition on the biosynthetic pathway and reduces potential cytotoxicity, allowing for a higher rate of synthesis. While this compound is an intermediate, facilitating the export of downstream products like monacolin J and lovastatin can help pull the entire pathway forward, thereby increasing the flux through this compound production.

Another strategy involves identifying and engineering transport genes to improve their specificity or transport rate. sci-hub.se Comparative studies between wild-type strains and high-producing mutants generated through classical strain improvement have revealed that mutations in transport systems can contribute to enhanced production. sci-hub.se Identifying these specific mutations allows for their targeted introduction into production strains to boost export efficiency.

Furthermore, the cellular environment itself can be modified to favor export. Changes in membrane fluidity and composition, which can be influenced by fermentation conditions or genetic modifications, may also play a role in the passive or active transport of this compound and related compounds across the cell membrane.

Strain Improvement through Mutation and Selection

Classical strain improvement (CSI), relying on random mutagenesis followed by rigorous screening and selection, has been a cornerstone for developing high-yield industrial microorganisms for decades. mdpi.comencyclopedia.pub This approach has been successfully applied to fungi like Aspergillus terreus to enhance the production of polyketides, including the precursors to lovastatin such as this compound. mdpi.comsemanticscholar.org

The process is iterative and begins with exposing a population of a wild-type or parent microbial strain to a mutagenic agent. mdpi.com These agents can be physical, such as ultraviolet (UV) light or gamma rays, or chemical, like ethyl methanesulfonate (B1217627) (EMS) or N-methyl-N'-nitro-N-nitrosoguanidine (NTG). The goal is to induce random mutations throughout the microbial genome.

The Mutagenesis and Selection Cycle:

Mutagenesis : A suspension of microbial spores or cells is treated with a mutagen to a predetermined survival rate, typically between 1-10%, to ensure a high frequency of mutations.

Screening : The surviving clones are then individually cultivated and screened for the desired trait—in this case, overproduction of the target metabolite. This often involves high-throughput screening methods to analyze the yield from a large number of mutants.

Selection : Clones that exhibit a significant increase in production compared to the parent strain are selected. Typically, most mutants will show either reduced or unchanged production levels. mdpi.com

Iteration : The highest-yielding clone from one round becomes the parent strain for the next round of mutagenesis and selection. mdpi.com This cyclical process is repeated, often for dozens of rounds, to incrementally accumulate beneficial mutations that lead to a manifold increase in product yield. mdpi.com

This method works because random mutagenesis can disrupt negative regulatory elements that normally restrict the overproduction of secondary metabolites. mdpi.com By selecting for hyper-producers, the process inadvertently favors mutants where these cellular "protective locks" have been damaged, allowing the cell's biosynthetic potential to be channeled towards making large quantities of the desired compound. mdpi.com However, the accumulation of random mutations can also lead to strains with reduced viability or stability compared to the original wild-type strain. mdpi.com

Below is a table summarizing examples of improved statin production in Aspergillus terreus through mutagenesis, a process directly relevant to enhancing the production of its precursor, this compound.

Mutagenic AgentStrainReported ImprovementReference
UV IrradiationAspergillus terreusDevelopment of a high-yielding mutant for lovastatin production. semanticscholar.org
Gamma (γ) IrradiationMonascus purpureusA mutant (KU609) with high Monacolin K production and no citrinin (B600267) was obtained. frontiersin.org
Chemical Mutagens (e.g., EMS, NTG)Aspergillus terreusUsed in cyclic mutagenesis protocols to increase lovastatin titers. semanticscholar.org
Phleomycin (B10820842) Resistance SelectionAspergillus terreusA mutagenized population selected for phleomycin resistance (linked to the lovF promoter) showed a significant increase in lovastatin yield. sci-hub.se

Advanced Analytical Methodologies for Dihydromonacolin L

Chromatographic Techniques for Separation and Detection

Chromatography is a fundamental technique for isolating Dihydromonacolin L from complex matrices such as fermentation broths and red yeast rice. researchgate.net High-performance liquid chromatography (HPLC) and its advanced version, ultra-high-performance liquid chromatography (UHPLC), are the most commonly utilized methods. researchgate.net

High-Performance Liquid Chromatography (HPLC) with Various Detectors

HPLC is a cornerstone for the analysis of monacolins, including this compound. researchgate.net The selection of the detector is critical and is based on the compound's physicochemical properties.

Photodiode Array (DAD) Detection

Photodiode Array (DAD) detectors provide spectral information across a range of wavelengths, aiding in peak purity assessment and compound identification. For monacolin analysis, DAD is often used to acquire UV spectra from 200 to 400 nm. amazonaws.com This allows for the simultaneous monitoring of multiple compounds with different absorption maxima. In the analysis of related statin compounds, HPLC-DAD is considered a gold standard method for accurate identification and quantification. researchgate.net

UV Detection

While this compound itself lacks the conjugated double bond system found in many other statins, making it non-absorbent at the typical 238 nm wavelength used for those compounds, UV detection is still integral to the analytical workflow. mdpi.comnih.gov Often, analytical methods are set to monitor at wavelengths around 237-238 nm to detect other monacolins and related compounds present in the sample. nih.govresearchgate.net For instance, in the analysis of red yeast rice, UV detection at 238 nm is standard for quantifying compounds like monacolin K. mdpi.comresearchgate.net When analyzing for this compound, its presence is often inferred by its separation from UV-active compounds or by using derivatization techniques to introduce a chromophore. mdpi.com

A typical HPLC setup for related compounds might involve a C18 reversed-phase column with a mobile phase gradient of acetonitrile (B52724) and water containing an acid modifier like phosphoric acid or formic acid. amazonaws.comnih.gov

Table 1: Example HPLC-UV/DAD Parameters for Analysis of Monacolins

Parameter Condition
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A Water with 0.1% phosphoric acid
Mobile Phase B Acetonitrile
Gradient 95:5 (A:B) to 20:80 (A:B) over 20 min
Flow Rate 1.0 mL/min
Detection DAD: 200-400 nm; UV: 237 nm

| Injection Volume | 10 µL |

Ultra-High-Performance Liquid Chromatography (UHPLC) Applications

UHPLC offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. researchgate.net These improvements are due to the use of columns with smaller particle sizes (typically sub-2 µm). UHPLC systems are frequently coupled with mass spectrometry (UHPLC-MS) for comprehensive profiling of complex samples like red yeast rice dietary supplements, enabling the identification of a wide array of monacolins, including this compound. researchgate.netresearchgate.net The enhanced separation efficiency of UHPLC is particularly valuable for resolving closely related isomers and impurities. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography (GC) is another powerful separation technique, though its application to non-volatile compounds like this compound requires a derivatization step to increase volatility. mdpi.comnih.gov Silylation is a common derivatization method, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group. mdpi.comhelsinki.fi For example, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to derivatize dihydrolovastatin, a closely related compound, making it suitable for GC-MS analysis. mdpi.com This approach has been successfully used for the separation and quantification of various statins in different matrices. nih.gov The mass spectrometer detector then allows for identification based on the mass-to-charge ratio of the fragmented ions.

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive quantification of this compound. washington.edu It is often coupled with liquid chromatography (LC-MS) to provide both separation and identification in a single analysis. researchgate.netmyfoodresearch.com

For identification, high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, provides highly accurate mass measurements, which helps in determining the elemental composition of the molecule. mdpi.com this compound acid, for example, has been identified with an exact mass corresponding to the formula C19H30O5. nih.gov

Tandem mass spectrometry (MS/MS) is used for structural confirmation by analyzing the fragmentation patterns of the parent ion. amazonaws.comresearchgate.net When the molecular ion of a compound is subjected to collision-induced dissociation (CID), it breaks into characteristic fragment ions. nih.gov For instance, negative ion electrospray MS/MS analysis of ions with an m/z of 339, corresponding to [M-H]⁻ of related monacolin species, reveals distinct fragmentation patterns that can differentiate between isomers. amazonaws.com

For quantification, tandem MS techniques like multiple reaction monitoring (MRM) offer high selectivity and sensitivity. nih.gov In MRM, a specific precursor ion is selected and fragmented, and then one or more specific product ions are monitored. This technique significantly reduces background noise and improves the limits of detection and quantification. nih.gov LC-MS/MS methods are routinely used for the simultaneous analysis of multiple monacolins and other compounds in complex samples. myfoodresearch.com

Table 2: Mass Spectrometry Data for Related Monacolins

Compound Ionization Mode Precursor Ion [M-H]⁻ (m/z) Key Fragment Ions (m/z)
Monacolin L Acid ESI- 339.22 Varies by isomer
Monacolin J Acid ESI- 339.22 Varies by isomer

Tandem Mass Spectrometry (MS/MS) and QToF-MS

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation and sensitive detection of this compound. In MS/MS, the precursor ion corresponding to the protonated molecule of this compound ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID), generating a series of characteristic product ions. This fragmentation pattern provides a structural fingerprint of the molecule.

Table 1: Predicted MS/MS Fragmentation of this compound This table is based on theoretical fragmentation patterns of similar monacolin structures, as specific experimental data for this compound was not found in the provided search results.

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Predicted Neutral LossPutative Structure of Fragment
307.222289.211H₂OLoss of a water molecule from the hydroxyl group.
307.222245.180C₂H₄O₂Cleavage of the lactone ring.
307.222199.144C₇H₁₀O₂Fragmentation of the decalin ring system.
307.222157.102C₉H₁₄O₂Further fragmentation of the decalin ring.

Note: The m/z values are predicted and may vary in experimental conditions.

Matrix Effect Mitigation Strategies in MS Quantification

The quantification of this compound in complex matrices such as fermentation broths and natural extracts is often hampered by matrix effects. nih.gov These effects, caused by co-eluting endogenous compounds, can lead to ion suppression or enhancement, thereby affecting the accuracy and precision of the analytical method. nih.gov Several strategies can be employed to mitigate these effects:

Effective Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be optimized to selectively extract this compound while removing a significant portion of interfering matrix components.

Chromatographic Separation: Utilizing high-efficiency chromatographic columns and optimizing the mobile phase gradient can help to separate this compound from matrix components that may cause ion suppression or enhancement.

Use of Internal Standards: The most effective way to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) of this compound. Since SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar matrix effects, allowing for accurate correction. When a SIL-IS is not available, a structural analog can be used as an alternative, though with potentially less accuracy.

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the sample matrix can help to compensate for the matrix effect. However, obtaining a true blank matrix can be challenging.

Standard Addition Method: This method involves adding known amounts of the analyte to the sample and can be an effective way to correct for matrix effects, especially when a suitable blank matrix is not available.

Coupled Techniques for Comprehensive Profiling

The combination of liquid chromatography with mass spectrometry provides a powerful platform for the comprehensive analysis of this compound and other related metabolites in complex mixtures.

LC-MS/MS for Metabolite Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the targeted quantification of this compound in complex biological samples. myfoodresearch.com The high selectivity of MS/MS, achieved through multiple reaction monitoring (MRM), allows for the detection of the analyte even at low concentrations in the presence of a high background matrix. The chromatographic separation prior to mass spectrometric detection is crucial for resolving this compound from its isomers and other structurally related monacolins. In a typical LC-MS/MS analysis of Monascus fermentation products, various monacolins, including this compound, can be simultaneously detected and quantified. myfoodresearch.com

UHPLC-DAD-QToF-MS for Compound Identification

Ultra-high-performance liquid chromatography coupled with a photodiode array detector and quadrupole time-of-flight mass spectrometry (UHPLC-DAD-QToF-MS) is an invaluable tool for the non-targeted profiling and identification of compounds in complex extracts. nih.gov The UHPLC system provides rapid and high-resolution separations. The DAD detector offers characteristic UV spectra for different classes of compounds, aiding in preliminary identification. The QToF-MS provides accurate mass measurements for both precursor and fragment ions, which is essential for determining the elemental composition and confirming the identity of unknown compounds. This technique has been successfully applied to the chemical profiling of red yeast rice, where numerous monacolins, including this compound, were identified. nih.govgrupobiomaster.com

Method Validation and Quality Control in Complex Matrices

To ensure the reliability and accuracy of analytical data, the methods used for the quantification of this compound in complex matrices must be thoroughly validated. wjarr.com Method validation is a process that demonstrates that an analytical procedure is suitable for its intended purpose.

While specific validation data for a method solely focused on this compound is not detailed in the provided search results, the validation of analytical methods for other monacolins in similar matrices provides a framework for the expected performance characteristics. For instance, a validated HPLC method for monacolin K in red yeast rice showed good linearity, precision, and accuracy. uantwerpen.be

Table 2: Typical Method Validation Parameters for Monacolin Analysis This table presents representative validation parameters based on methods for similar monacolin compounds, as specific data for this compound was not available.

Validation ParameterTypical Acceptance CriteriaExample Finding for a Monacolin Analog
Linearity (r²) ≥ 0.9950.999 for Monacolin K uantwerpen.be
Limit of Detection (LOD) Signal-to-noise ratio of 3:1Not specified for this compound
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1Below quantification limit in some angkak samples for Monacolin K myfoodresearch.com
Accuracy (% Recovery) 80-120%98.75% for Monacolin K uantwerpen.be
Precision (% RSD) ≤ 15%< 5% for Monacolin K uantwerpen.be
Specificity No interference at the retention time of the analyteWell-resolved peaks for various monacolins researchgate.net

Chemical Fingerprint Profiling

Chemical fingerprinting is a powerful quality control tool for complex natural products and fermentation broths. researchgate.netnih.gov An HPLC or LC-MS chromatogram serves as the "fingerprint" of the sample, providing a comprehensive profile of its chemical constituents. For products containing this compound, such as red yeast rice, a chemical fingerprint can be used to:

Authenticate the product: By comparing the fingerprint of a sample to that of a reference standard, one can verify its identity and origin.

Ensure consistency: Batch-to-batch consistency of a product can be monitored by comparing their chemical fingerprints.

Detect adulteration: The presence of unexpected peaks or the absence of characteristic peaks can indicate adulteration.

A study on the chemical profiling of red yeast rice identified 14 different monacolin compounds, including this compound, contributing to its chemical fingerprint. researchgate.net

Table 3: Representative Chemical Fingerprint Data for Monacolins in Red Yeast Rice This table is a composite of typical compounds identified in red yeast rice analysis and does not represent a single specific analysis.

CompoundRetention Time (min)[M+H]⁺ (m/z)
Monacolin J15.2321.201
Monacolin L18.5305.222
This compound 19.1 307.238
Monacolin K20.3405.264
Dehydromonacolin K21.5387.253
Compactin22.1391.269

Quantification of this compound and Related Monacolins

The simultaneous determination of this compound alongside other monacolins like monacolin K, J, L, M, X, and their hydroxyl acid forms is crucial for a comprehensive chemical profile of fermented products. grupobiomaster.com Advanced analytical methods are regarded as the gold standard for accurate identification and quantification. researchgate.net

Chromatographic and Detection Methods:

UHPLC-DAD-MS: Ultra-high-performance liquid chromatography coupled with a diode array detector (DAD) and a mass spectrometer (MS) is a powerful combination for analysis. mdpi.comnih.gov The DAD allows for detection based on UV absorbance, though dihydromonacolins lack the conjugated double bonds of other monacolins and thus have a different UV absorption profile, making MS detection more critical for their specific identification. researchgate.net

UHPLC-QTOF-MS: The use of a Quadrupole Time-of-Flight (QTOF) mass spectrometer provides high mass accuracy. nih.gov This capability is vital for distinguishing between isobaric monacolins (compounds with the same nominal mass but different elemental compositions) and for the accurate identification of compounds like this compound, especially when a pure reference standard is unavailable. nih.gov

Quantification Approach:

In practice, the quantification of minor monacolins, including this compound, is often performed relative to the most abundant and commercially available standard, Monacolin K. Due to the structural similarity, the response factor of Monacolin K is used to estimate the concentration of other related compounds. High-resolution mass spectrometry helps to confirm the identity of each peak before quantification.

Below is a table summarizing the key physicochemical properties used in the mass spectrometry-based identification of this compound in its lactone and acid forms.

PropertyThis compound (Lactone)This compound (Acid)Data Source
Molecular Formula C19H30O3C19H32O4 nih.gov, nih.gov
Molecular Weight 306.44 g/mol 324.5 g/mol nih.gov, nih.gov
Exact Mass 306.21949481 Da324.23005950 Da nih.gov, nih.gov

This interactive table provides fundamental data for the high-resolution mass spectrometric identification of this compound.

While specific quantitative data for this compound is not extensively reported in literature, its presence is confirmed in numerous analyses of red yeast rice supplements. The table below illustrates a representative format for reporting the quantification of various monacolins in a given sample, highlighting the typical dominance of Monacolin K.

Monacolin AnalyteRepresentative Concentration Range (mg/capsule)Percentage of Total Monacolins
Monacolin K (Lactone + Acid)0.1 - 23.8~82%
Dehydromonacolin KVariableMinor
Dihydromonacolin KVariableMinor
Monacolin L (Lactone + Acid)VariableMinor
This compound Typically not individually reported, part of minor monacolins ~18% (collectively)
Other Monacolins (J, M, X, etc.)VariableMinor

This table is a representative example based on literature findings for the general distribution of monacolins. Specific concentrations vary widely between products. mdpi.com

Considerations for this compound (Acid and Lactone Forms) in Analysis

A critical aspect of analyzing this compound and other monacolins is the equilibrium between the closed-ring lactone form and the open-ring hydroxy acid form. This interconversion is highly dependent on pH, temperature, and the solvent matrix, which has significant implications for extraction, sample preparation, and chromatographic analysis. youtube.comnih.gov

pH-Dependent Equilibrium:

The stability of the two forms is dictated by the pH of the environment.

Acidic Conditions (pH < 6): Under acidic conditions, the equilibrium favors the formation and stability of the lactone form. youtube.comnih.gov Analytical methods using acidic mobile phases will predominantly detect the lactone.

Neutral to Basic Conditions (pH > 6): In neutral or alkaline environments, the lactone ring is prone to hydrolysis, shifting the equilibrium toward the open hydroxy acid form. youtube.comnih.gov

This pH-dependent interconversion is a major challenge in accurately quantifying both forms. The extraction solvent and analytical conditions can artificially alter the natural ratio of lactone to acid present in the original material. For instance, using methanol (B129727) or ethanol (B145695) for extraction can effectively preserve the native profile, while improper sample handling can lead to false positives or inaccurate quantification. libretexts.org

Analytical Strategy and Method Validation:

To ensure reliable quantification, analytical methods must account for this equilibrium. Two primary strategies are employed:

Simultaneous Quantification: Methods are developed to chromatographically separate and quantify both the lactone and acid forms in a single run. This requires careful control of the mobile phase pH to prevent on-column interconversion.

Total Monacolin Quantification: The sample is treated with a base (saponification) to convert all of the lactone form into the hydroxy acid form, or with an acid (lactonization) to convert the acid form to the lactone. libretexts.org This allows for the determination of the total this compound content by measuring a single chemical entity, simplifying the analysis but losing information about the original ratio of the two forms.

For accurate identification using tandem mass spectrometry (MS/MS), understanding the fragmentation patterns is key. The fragmentation of lactones often involves sequential dehydration (loss of H₂O) followed by the loss of carbon monoxide (CO). The specific fragmentation pathway for this compound would need to be determined using a reference standard to establish precursor and product ions for selective and sensitive quantification via Multiple Reaction Monitoring (MRM).

Structure Activity Relationship Sar and Mechanistic Pharmacology of Dihydromonacolin L in Pre Clinical Models

Comparative Analysis of Dihydromonacolin L Activity with Related Monacolins and Statins

This compound is structurally and functionally related to a class of compounds known as monacolins, which are produced by various fungi, including Monascus ruber. nih.govijpsonline.com These compounds, along with the widely prescribed statin drugs, are known for their ability to inhibit HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. ijpsonline.commdpi.com

The structure of this compound is a precursor in the biosynthesis of lovastatin (B1675250) (also known as monacolin K). nih.govuniprot.orguniprot.org The biosynthesis of lovastatin involves the production of this compound acid by the lovastatin nonaketide synthase lovB and the trans-acting enoyl reductase lovC. uniprot.orguniprot.org This is followed by a series of enzymatic reactions that convert this compound to monacolin L, then to monacolin J, and finally to lovastatin. mdpi.comuniprot.org

In Vitro Studies on Cholesterol Biosynthesis Inhibition

In vitro studies are crucial for understanding the cellular mechanisms of action of compounds like this compound. Research has shown that inhibitors of HMG-CoA reductase can modulate cholesterol levels within cells, which can have various downstream effects. ijpsonline.comnih.gov For example, altering membrane cholesterol levels can influence the cleavage of amyloid precursor protein (APP), a process implicated in Alzheimer's disease. ijpsonline.comnih.gov

Furthermore, statins have been observed to provide protection against kidney diseases characterized by inflammation and increased proliferation of epithelial cells. ijpsonline.comnih.gov While specific studies focusing solely on the effects of this compound in a wide range of mammalian cell lines are not extensively detailed in the provided search results, the general effects of HMG-CoA reductase inhibitors suggest that this compound would likely exhibit inhibitory effects on cholesterol synthesis in various cell types, including liver cells (hepatoma cells), which are the primary site of cholesterol synthesis. ijpsonline.com

The inhibitory potency of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific enzyme or biological process by 50%. Data from in vitro assays have been used to determine the inhibitory potency of this compound and related compounds on HMG-CoA reductase and sterol biosynthesis. nih.gov

While specific IC50 values for this compound are not consistently reported across the search results, it is described as a potent inhibitor of cholesterol biosynthesis. medchemexpress.eufrontiersin.org For comparison, a study on a novel statin compound derived from monacolin J, 6′a-hydroxymethyl monacolin J, reported an IC50 value of 285 μM for HMG-CoA reductase inhibition. nih.gov Monacolin J itself showed very weak inhibitory effects at concentrations up to 500 μM. nih.gov This highlights the significant variation in inhibitory potency that can exist between different monacolin derivatives.

The efficacy of cholesterol biosynthesis inhibition varies among different analogs of monacolins and statins. This variation is attributed to differences in their chemical structures, which affect their interaction with HMG-CoA reductase. mdpi.com For instance, the presence and nature of the side chain attached to the core monacolin structure can significantly influence inhibitory activity. nih.gov

The conversion of the lactone form of monacolins to their open hydroxy acid form is crucial for their biological activity, as the hydroxy acid form is the one that directly inhibits HMG-CoA reductase. frontiersin.orgnih.gov The structural similarity of this open-ring form to the natural substrate of the enzyme, HMG-CoA, allows it to act as a competitive inhibitor. ijpsonline.comfrontiersin.org The differences in lipophilicity among statins also affect their pharmacokinetics and tissue selectivity. mdpi.com More hydrophilic statins require protein transporters to enter cells, while more lipophilic ones can pass through cell membranes more easily. mdpi.com

Investigation of Specific Molecular Targets and Pathways

The primary molecular target of this compound and other statins is 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. ijpsonline.commdpi.com This enzyme catalyzes the conversion of HMG-CoA to mevalonate (B85504), which is a rate-limiting step in the cholesterol biosynthesis pathway. ijpsonline.commdpi.com By inhibiting this enzyme, this compound blocks the production of mevalonate and all subsequent intermediates in the pathway, ultimately leading to a reduction in cholesterol synthesis. ijpsonline.comnih.gov

The interaction between statins and HMG-CoA reductase is a competitive and reversible inhibition. mdpi.com The statin molecule binds to the active site of the enzyme, preventing the natural substrate, HMG-CoA, from binding. mdpi.com This binding is facilitated by numerous van der Waals forces. mdpi.com The structural similarity between the active form of the statin and HMG-CoA is the basis for this competitive inhibition. ijpsonline.comfrontiersin.org

This compound itself is an intermediate in the biosynthetic pathway of lovastatin. mdpi.comnih.govuniprot.org It is formed from the condensation of acetyl-CoA and malonyl-CoA units and is subsequently converted to other monacolins through a series of enzymatic reactions. uniprot.orguniprot.org This positions this compound as a key molecule within the broader network of monacolin biosynthesis and their collective action on cholesterol metabolism.

Enzyme Kinetics and Binding Studies In Vitro

This compound has been identified as an inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. frontiersin.org In vitro studies confirm that it is a potent inhibitor of this enzyme, a characteristic it shares with its well-known derivative, lovastatin. frontiersin.orgijpsonline.com This inhibitory action is central to its biological relevance as a hypocholesterolemic agent. While specific IC50 values for this compound are not as widely reported as for its downstream products, its activity is foundational to the cholesterol-lowering effects attributed to the monacolin family of compounds. frontiersin.org

Beyond its role as an inhibitor, this compound is also a critical substrate for the cytochrome P450 monooxygenase, LovA. This enzyme catalyzes the sequential oxidation of this compound to produce other key intermediates in the lovastatin biosynthetic pathway. researchgate.net In vitro enzyme kinetic studies have revealed a significant preference for the physical form of this compound. The conversion of this compound to Monacolin J by LovA is dramatically more efficient when the substrate is in its open-ring, free acid form compared to its closed lactone form. researchgate.net

Table 1: In Vitro Inhibitory Profile of this compound

Target EnzymeObserved Effect in VitroReference
HMG-CoA ReductasePotent Inhibition frontiersin.org

Table 2: Substrate Efficiency of this compound Forms for LovA Enzyme

Substrate FormRelative Production of Monacolin JReference
This compound (Free Acid)250-fold higher researchgate.net
This compound (Lactone)Baseline researchgate.net

Absence of Effect on Other Biosynthetic Pathways (e.g., Protein Synthesis, Fatty Acid Synthesis) in Pre-Clinical Models

The biosynthesis of this compound is accomplished via a polyketide synthase (PKS) pathway, which utilizes building blocks such as acetyl-CoA and malonyl-CoA in a manner that shares mechanistic similarities with fatty acid synthesis. nih.gov The in vitro reconstitution of this compound biosynthesis has been successfully described using its requisite enzymes, LovB and LovC. nih.gov

However, the available scientific literature focuses predominantly on the compound's role as an intermediate in lovastatin biosynthesis and its function as an HMG-CoA reductase inhibitor. frontiersin.orgmdpi.com There are no significant reports from in vitro or pre-clinical models suggesting that this compound directly inhibits or otherwise modulates other major biosynthetic pathways, such as fatty acid synthesis or protein synthesis. escholarship.orgnih.govnih.gov The research has remained centered on its targeted effects within the sterol production pathway.

Impact of Structural Modifications on Biological Activity of this compound Derivatives

Influence of Hydroxylation Patterns and Lactone Ring Presence

The biological activity and metabolic fate of this compound are profoundly influenced by its structural state, specifically the presence of hydroxyl groups and the open or closed status of its lactone ring. The lactone ring and its corresponding open hydroxy-acid form are critical for biological activity. ontosight.ai

The cytochrome P450 enzyme LovA introduces hydroxyl groups onto the this compound backbone. researchgate.net This process first converts this compound acid into Monacolin L acid and subsequently into Monacolin J acid. researchgate.netmdpi.com The presence and position of these hydroxyl groups are key to the formation of downstream, more complex statins.

Crucially, the enzymatic activity of LovA is highly dependent on the state of the lactone ring. In vitro studies have demonstrated that the open, free acid form of this compound is a vastly superior substrate for LovA, with conversion to Monacolin J being 250 times more efficient than with the closed lactone form. researchgate.net This indicates that the hydrolysis of the lactone is a critical step for subsequent enzymatic modifications in the biosynthetic pathway. This preference for the open-ring form is a common feature among statins, as this conformation structurally mimics the endogenous HMG-CoA substrate. ijpsonline.com Additionally, other hydroxylated derivatives, such as 3α-hydroxy-3,5-dihydromonacolin L, have been identified, further highlighting the importance of hydroxylation in the diversification of monacolin structures. frontiersin.orgresearchgate.net

Role of Specific Functional Groups in Receptor Interaction

The interaction of this compound and its derivatives with target enzymes is governed by the specific functional groups within its structure. The molecule consists of a hydrophobic polyketide-derived decalin ring system and a polar side chain which is either a lactone or a β-hydroxy acid. ijpsonline.comnih.gov

For its primary activity as an HMG-CoA reductase inhibitor, the open-ring hydroxy-acid form is essential. This portion of the molecule acts as a pharmacophore, bearing a strong structural resemblance to HMG-CoA, the natural substrate of the reductase enzyme. ijpsonline.com This allows it to act as a competitive inhibitor. The key functional groups involved in binding to the receptor's active site include:

The Hydroxyl (-OH) and Carboxylic Acid (-COOH) groups: In the open-ring form, these groups are critical for forming specific, strong interactions, such as ionic and hydrogen bonds, with amino acid residues within the active site of HMG-CoA reductase. ashp.orgnih.gov

The importance of the lactone functional group extends to its role as a substrate for biosynthetic enzymes. As noted, the carboxylate group of the open-ring form is vital for recognition and efficient catalysis by the LovA enzyme, which continues the maturation of the molecule into other statin intermediates. researchgate.net The α,β-unsaturated lactone moiety, found in some related metabolites, is also recognized as a reactive site that can interact with biological nucleophiles, a common mechanism for the bioactivity of various lactone-containing natural products. mdpi.com

Future Research Directions and Translational Perspectives

Development of Novel Dihydromonacolin L Analogues and Derivatives through Semi-Synthesis or Biotransformation

This compound and its direct biosynthetic descendants represent valuable scaffolds for the creation of novel bioactive compounds. The development of new analogues through semi-synthesis and biotransformation is a promising area of research aimed at generating molecules with improved therapeutic properties or entirely new biological activities.

Biotransformation of this compound:

The most immediate biotransformation of this compound is its endogenous, two-step oxidation by the cytochrome P450 monooxygenase, LovA, to first yield monacolin L and subsequently monacolin J. Characterizing and harnessing this enzymatic transformation is key to producing these downstream intermediates. An unstable hydroxylated derivative, 3α-hydroxy-3,5-dihydromonacolin L, has been identified as a precursor to monacolin L, suggesting that trapping and chemically modifying such transient intermediates could be a future strategy for generating novel analogues.

Monacolin J as a Versatile Synthetic Precursor:

The inactivation of the acyltransferase LovD or the diketide synthase LovF in the lovastatin (B1675250) pathway leads to the accumulation of monacolin J, a direct product of this compound oxidation. This has positioned monacolin J as a crucial starting material for generating new statin-like molecules.

Enzymatic Acylation: The acyltransferase LovD, which naturally attaches the 2-methylbutyryl side chain to form lovastatin, has been shown to have broad substrate specificity. Researchers have exploited this by using engineered E. coli strains overexpressing LovD to catalyze the one-step synthesis of the blockbuster drug simvastatin (B1681759) from monacolin J. This biocatalytic approach avoids the laborious chemical protection and deprotection steps required in traditional semi-synthesis. Furthermore, LovD can be used to attach a variety of novel acyl side chains to the C8 hydroxyl group of monacolin J, leading to the creation of new statin derivatives with potentially enhanced HMG-CoA reductase inhibition or other beneficial properties like neuroprotection.

Enzymatic Hydroxylation: Beyond acylation, other enzymatic modifications are being explored. For instance, cytochrome P450 enzymes, such as CYP102A1 from Bacillus megaterium, have been used to regioselectively hydroxylate monacolin J. This process yielded a novel compound, C-6′a-hydroxymethyl monacolin J, which demonstrated a greater ability to inhibit HMG-CoA reductase than monacolin J itself. Such modifications can serve as a basis for creating further derivatives through subsequent chemical or enzymatic steps.

Q & A

Basic Research Questions

Q. What experimental methods are critical for confirming the structural identity and purity of DML in synthetic or biosynthetic studies?

  • Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural motifs like the polyketide backbone, high-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry (MS) for purity assessment (>95%), and enzyme activity assays (e.g., inhibition of HMG-CoA reductase) to validate bioactivity. For novel derivatives, X-ray crystallography may resolve stereochemical ambiguities .
  • Key considerations : Cross-reference spectral data with literature for known analogs (e.g., lovastatin) and ensure reproducibility across multiple batches .

Q. How should researchers design experiments to characterize DML’s biosynthesis in fungal or engineered microbial systems?

  • Methodology : Employ genetic knockout studies (e.g., disrupting lovB or lovC genes in Aspergillus terreus) to confirm enzymatic roles, or heterologous expression in Pichia pastoris with transcriptional device libraries (e.g., inducible TRDLs) to optimize pathway efficiency .
  • Data collection : Monitor intermediates (e.g., monacolin J, MJ) via LC-MS and quantify pathway flux using isotopically labeled precursors (e.g., ¹³C-methanol) .

Q. What are the best practices for ensuring reproducibility in DML production experiments?

  • Methodology : Document bioreactor parameters (pH, temperature, agitation) and strain engineering details (e.g., promoter strength, copy number) in supplemental materials. Use standardized controls (e.g., wild-type strains or chemical standards) and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported DML yields across different microbial hosts?

  • Methodology : Perform comparative metabolomics to identify host-specific bottlenecks (e.g., acetyl-CoA availability in P. pastoris vs. S. cerevisiae). Use design-of-experiments (DoE) approaches, such as full factorial or orthogonal arrays, to isolate variables (e.g., carbon source, induction timing) .
  • Case study : In P. pastoris, optimizing methanol-inducible transcriptional devices increased DML production 5.5-fold compared to native promoters, highlighting host-specific regulatory constraints .

Q. What strategies are effective for reconstituting DML biosynthesis in vitro to study enzyme kinetics and substrate specificity?

  • Methodology : Purify modular polyketide synthases (e.g., LovB) and trans-acting enoyl reductase (LovC) via affinity chromatography. Assay activity using malonyl-CoA and NADPH cofactors, and employ stopped-flow kinetics to measure intermediate formation rates. Use thioesterase domains to release DML from the acyl carrier protein (ACP) .
  • Validation : Compare in vitro product profiles with in vivo LC-MS data to confirm fidelity .

Q. How can computational tools enhance the design of DML analogs with improved pharmacological properties?

  • Methodology : Apply molecular docking (e.g., AutoDock Vina) to predict binding affinity to HMG-CoA reductase, and machine learning (e.g., QSAR models) to prioritize analogs with optimal logP and toxicity profiles. Validate top candidates via in vitro enzyme inhibition assays .

Q. What frameworks guide the formulation of rigorous research questions for DML mechanism-of-action studies?

  • Methodology : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. For example, a question like “Does DML’s β-hydroxy-lactone moiety enhance target binding compared to statins?” aligns with novelty and relevance to drug design .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies in DML’s reported bioactivity across cell-based vs. cell-free assays?

  • Methodology : Systematically compare assay conditions (e.g., membrane permeability in cell-based systems vs. direct enzyme exposure in cell-free assays). Use statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding variables (e.g., serum proteins in cell media) .

Q. What steps ensure robust interpretation of transcriptomic data from DML-producing strains?

  • Methodology : Normalize RNA-seq data using housekeeping genes (e.g., ACT1), and apply pathway enrichment analysis (e.g., KEGG) to link gene expression changes (e.g., acetyl-CoA carboxylase upregulation) to metabolic flux. Validate findings via qRT-PCR on key targets .

Experimental Design Resources

  • Strain Engineering : Utilize yeast transcriptional device libraries (cTRDL/iTRDL) for tunable expression of DML biosynthetic genes .
  • Enzyme Studies : Reference the in vitro reconstitution protocol from LovB/LovC studies for kinetic assays .
  • Data Reproducibility : Follow guidelines from the Beilstein Journal for detailed supplemental methods and raw data archiving .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.